2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile
Overview
Description
Preparation Methods
The synthesis of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile involves several synthetic routes. One common method includes the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base to form the oxime intermediate. This intermediate is then treated with cyanogen bromide to yield the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Chemical Reactions Analysis
2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into its potential therapeutic applications is ongoing, although specific medical uses have not been well-established.
Mechanism of Action
The mechanism of action of 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, potentially modifying biological molecules .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxyimino-2-(4-methoxyphenyl)acetonitrile include:
2-Hydroxyimino-2-phenylacetonitrile: Lacks the methoxy group, resulting in different reactivity and applications.
2-Hydroxyimino-2-(4-chlorophenyl)acetonitrile: Contains a chlorine substituent instead of a methoxy group, leading to variations in chemical behavior.
Properties
IUPAC Name |
2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-7(3-5-8)9(6-10)11-12/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBBCKURUVDIXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=NO)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402842 | |
Record name | 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76104-14-8 | |
Record name | 2-hydroxyimino-2-(4-methoxyphenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40402842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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